Fmoc-Alg(Z)2-OH
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Overview
Description
Fmoc-Alg(Z)2-OH: is a compound used primarily in peptide synthesis. It is a derivative of arginine, an amino acid, and is protected by fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Z) groups. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Alg(Z)2-OH typically involves the protection of the amino and guanidino groups of arginine. The Fmoc group is introduced to protect the amino group, while the Z groups protect the guanidino group. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the protected arginine is coupled to a growing peptide chain on a solid support .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The key to successful industrial production is the optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Alg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Z protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Scientific Research Applications
Chemistry: Fmoc-Alg(Z)2-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of arginine residues in a controlled manner, which is essential for studying protein structure and function .
Biology and Medicine: In biological research, peptides synthesized using this compound are used to study enzyme-substrate interactions, receptor binding, and signal transduction pathways. In medicine, these peptides can be used in the development of therapeutic agents and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-Alg(Z)2-OH involves its role as a building block in peptide synthesis. The Fmoc and Z protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Once incorporated into a peptide, the protecting groups are removed to yield the final product. The molecular targets and pathways involved depend on the specific peptide sequence and its biological activity .
Comparison with Similar Compounds
Fmoc-Arg(Pbf)-OH: Another arginine derivative with different protecting groups.
Fmoc-Arg(Boc)2-OH: Uses tert-butyloxycarbonyl (Boc) groups for protection.
Uniqueness: Fmoc-Alg(Z)2-OH is unique due to its specific combination of Fmoc and Z protecting groups, which offer distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins .
Conclusion
This compound is a valuable compound in peptide synthesis, offering unique advantages due to its specific protecting groups. Its applications span across chemistry, biology, medicine, and industry, making it an essential tool in scientific research and pharmaceutical development.
Biological Activity
Fmoc-Alg(Z)2-OH is a synthetic compound primarily utilized in peptide synthesis, particularly as a building block for peptides that incorporate arginine residues. This compound features two protective groups: fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Z), which are crucial for controlling the reactivity of the amino acid during synthesis. While this compound itself does not exhibit direct biological activity, the peptides synthesized from it can interact with various biological targets, making it significant in biochemical and pharmaceutical research.
This compound is derived from arginine, an essential amino acid. The presence of the Fmoc and Z protective groups allows for selective reactions during peptide bond formation. The synthesis typically involves:
- Deprotection Reactions : Removal of the Fmoc group using bases like piperidine and Z groups via hydrogenolysis or acidic conditions.
- Coupling Reactions : Formation of peptide bonds with other amino acids facilitated by coupling reagents such as diisopropylcarbodiimide (DIC) and OxymaPure.
These reactions are critical for producing peptides with specific sequences and functionalities relevant to biological applications.
Biological Applications
Peptides synthesized using this compound have been utilized in various biological studies, including:
- Enzyme-Substrate Interactions : Investigating how peptides interact with enzymes to understand catalytic mechanisms.
- Receptor Binding Studies : Analyzing how synthesized peptides bind to specific receptors, which is vital for drug development.
- Signal Transduction Pathways : Exploring the role of these peptides in cellular signaling processes.
The incorporation of arginine residues is particularly beneficial as it enhances the biological activity of the resulting peptides, making them suitable candidates for therapeutic applications.
Case Studies and Research Findings
Several studies have demonstrated the utility of this compound in synthesizing bioactive peptides:
- Therapeutic Peptides : Research has shown that peptides containing arginine residues exhibit improved binding affinities to target proteins, which can enhance their efficacy as therapeutic agents. For instance, a study highlighted the successful synthesis of a peptide that demonstrated significant activity in modulating immune responses.
- Vaccine Development : Peptides derived from this compound have been explored as vaccine candidates due to their ability to elicit strong immune responses. The structural integrity provided by the protective groups during synthesis ensures that these peptides maintain their functional properties post-synthesis.
- Biosensor Applications : The versatility of peptides synthesized using this compound has led to their application in developing biosensors for detecting specific biomolecules, showcasing their potential in diagnostic tools.
The mechanism of action for peptides synthesized from this compound involves their interaction with biological targets, which can vary based on the specific sequence and structure of the peptide. The protective groups allow for selective deprotection and subsequent incorporation into larger peptide chains without side reactions, ensuring that the resulting peptides retain their intended biological functions.
Summary Table of Biological Activity
Study/Research Focus | Findings/Applications | References |
---|---|---|
Enzyme interactions | Enhanced understanding of catalytic mechanisms using synthesized peptides | , |
Receptor binding | Improved binding affinities leading to potential therapeutic applications | , |
Vaccine development | Peptides eliciting strong immune responses as vaccine candidates | , |
Biosensor applications | Development of diagnostic tools using bioactive peptides | , |
Properties
Molecular Formula |
C35H32N4O8 |
---|---|
Molecular Weight |
636.6 g/mol |
IUPAC Name |
(2S)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C35H32N4O8/c40-31(41)30(37-33(42)47-22-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)19-36-32(38-34(43)45-20-23-11-3-1-4-12-23)39-35(44)46-21-24-13-5-2-6-14-24/h1-18,29-30H,19-22H2,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t30-/m0/s1 |
InChI Key |
XCMJTCOTFNNPLQ-PMERELPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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